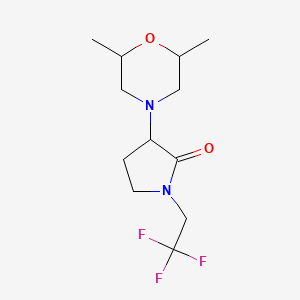
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, also known as DMTFE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can induce cell death in cancer cells and inhibit the growth and proliferation of tumor cells. In vivo studies have shown that 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in lab experiments is its high potency and selectivity for certain enzymes and receptors. This allows researchers to study the effects of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one on specific signaling pathways and biological processes. However, one of the limitations of using 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
将来の方向性
There are many potential future directions for research on 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. One area of research could focus on the development of new synthetic methods for producing 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and related compounds. Another area of research could focus on the optimization of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a drug candidate for the treatment of various diseases. Additionally, future research could investigate the potential use of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in other fields such as materials science and catalysis.
合成法
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been studied for its potential use as a building block for the synthesis of polymers and other materials. In catalysis, 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been investigated as a potential catalyst for various chemical reactions.
特性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c1-8-5-17(6-9(2)19-8)10-3-4-16(11(10)18)7-12(13,14)15/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNFLJSFEVYQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(C2=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
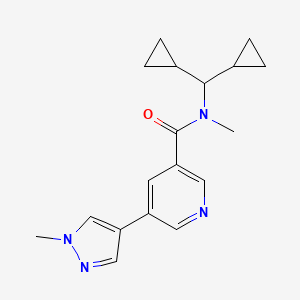
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)
![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
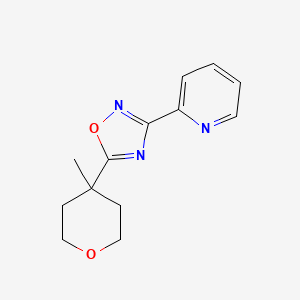

![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)
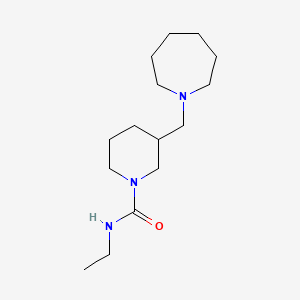
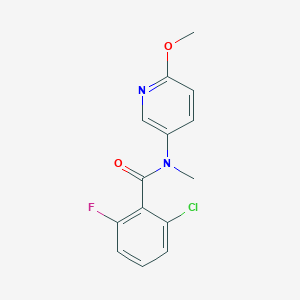
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)